1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
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Overview
Description
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is a versatile chemical compound with a unique structure that has garnered significant attention in scientific research. Its applications span various fields, including drug development, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine typically involves the reaction of cyclopropylamine with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-methylimidazol-4-yl)ethanamine: Another imidazole-containing compound with similar properties.
Cyclopropylamine: Shares the cyclopropyl group but lacks the imidazole ring.
1-methylimidazole: Contains the imidazole ring but lacks the cyclopropyl group.
Uniqueness
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is unique due to its combination of a cyclopropyl group and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-5-4-11-9(12)6-8(10)7-2-3-7/h4-5,7-8H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTFSUNYVRBZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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